

# Mirk-IN-1: A Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: *Mirk-IN-1*

Cat. No.: *B607237*

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## Introduction

**Mirk-IN-1** is a potent and selective small molecule inhibitor of the dual-specificity tyrosine-regulated kinase 1B (DYRK1B), also known as minibrain-related kinase (Mirk).[1][2][3] DYRK1B is a serine/threonine kinase that plays a critical role in various cellular processes, including cell cycle regulation, differentiation, and survival.[4] Notably, DYRK1B is frequently overexpressed in a variety of solid tumors, where it is believed to contribute to tumor survival and resistance to chemotherapy.[4][5] This has positioned DYRK1B as a promising therapeutic target in oncology. **Mirk-IN-1** serves as a crucial chemical probe for elucidating the biological functions of DYRK1B and for exploring its potential as a therapeutic target. This guide provides an in-depth overview of the chemical structure, properties, and biological activity of **Mirk-IN-1**, along with detailed protocols for its use in research settings.

## Chemical Structure and Physicochemical Properties

A thorough understanding of the chemical and physical characteristics of **Mirk-IN-1** is fundamental to its effective application in experimental settings.

Chemical Structure:

- IUPAC Name: N-[2-chloro-5-[(3-chlorophenyl)methylcarbamoyl]phenyl]-2-methoxy-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxamide[1]
- Molecular Formula:  $C_{23}H_{17}Cl_2N_5O_4$ [1]

- SMILES Notation:

COC1=NC=C2C=C(C(=O)NC2=N1)C(=O)NC3=C(C=CC(=C3)C(=O)NCC4=CC(=CC=C4)Cl)Cl[1]

- CAS Number: 1386979-55-0[1]

Physicochemical Properties:

A summary of the key physicochemical properties of **Mirk-IN-1** is presented in the table below. These properties are crucial for understanding its solubility, permeability, and overall behavior in biological systems.[6][7][8][9]

Property	Value	Source
Molecular Weight	498.32 g/mol	[3]
XLogP3	3.3	[1]
Hydrogen Bond Donor Count	3	[1]
Hydrogen Bond Acceptor Count	8	[1]
Rotatable Bond Count	6	[1]
Solubility	Soluble in DMSO (2 mg/mL)	[3]
Appearance	White solid	[3]

## Mechanism of Action and Signaling Pathways

**Mirk-IN-1** exerts its biological effects by directly inhibiting the kinase activity of DYRK1B.[2][3] DYRK1B is a key downstream effector in several signaling pathways that are critical for cancer cell survival and proliferation.

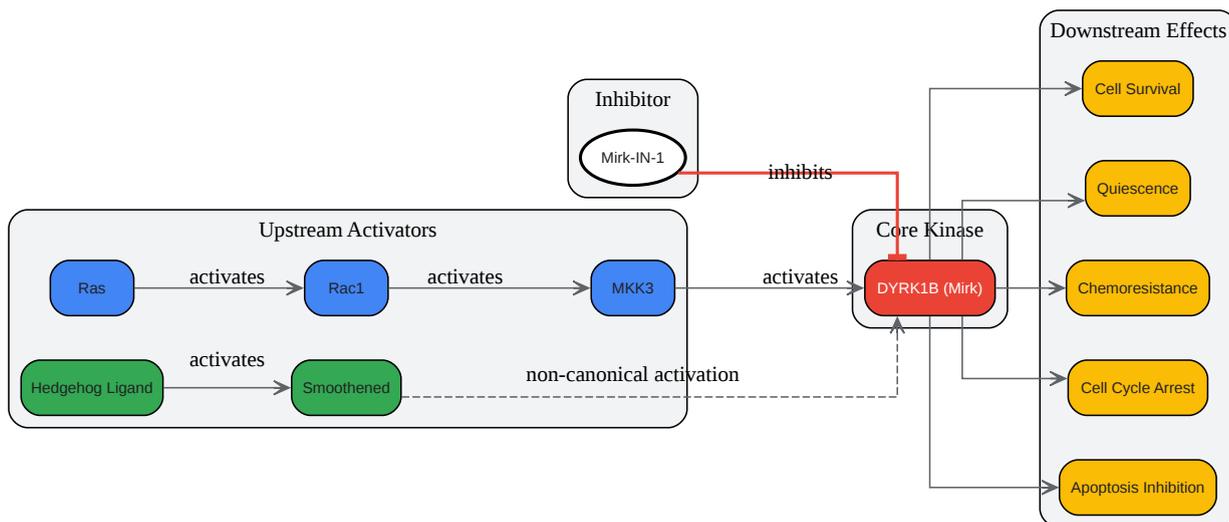
Core Mechanism: **Mirk-IN-1** is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of DYRK1B, preventing the transfer of a phosphate group to its downstream substrates. This inhibition leads to the modulation of various cellular processes that are dependent on DYRK1B activity.

Key Signaling Pathways Modulated by **Mirk-IN-1**:

The activity of DYRK1B is intricately linked with several major signaling networks implicated in cancer. By inhibiting DYRK1B, **Mirk-IN-1** can influence these pathways:

- **Rac1-MKK3 Signaling:** DYRK1B is activated downstream of the Rac1-MKK3 signaling cascade. This pathway is involved in cell survival and is often upregulated in tumors.[10][11]
- **PI3K/mTOR/AKT Pathway:** There is a complex interplay between DYRK1B and the PI3K/mTOR/AKT pathway. DYRK1B can promote non-canonical Hedgehog signaling through the activation of this pathway.[1][12]
- **Hedgehog Signaling:** DYRK1B has a dual role in Hedgehog signaling. It inhibits the canonical pathway while promoting the non-canonical, oncogenic branch.[1][5]
- **RAS/RAF/MEK/ERK Pathway:** Serum mitogens can down-regulate DYRK1B expression through the RAS/RAF/MEK/ERK signaling pathway.[4][13]

The following diagram illustrates the central role of DYRK1B in these interconnected signaling pathways and how **Mirk-IN-1** can modulate their activity.



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Caption: Signaling pathways modulated by DYRK1B (Mirk) and the inhibitory action of **Mirk-IN-1**.

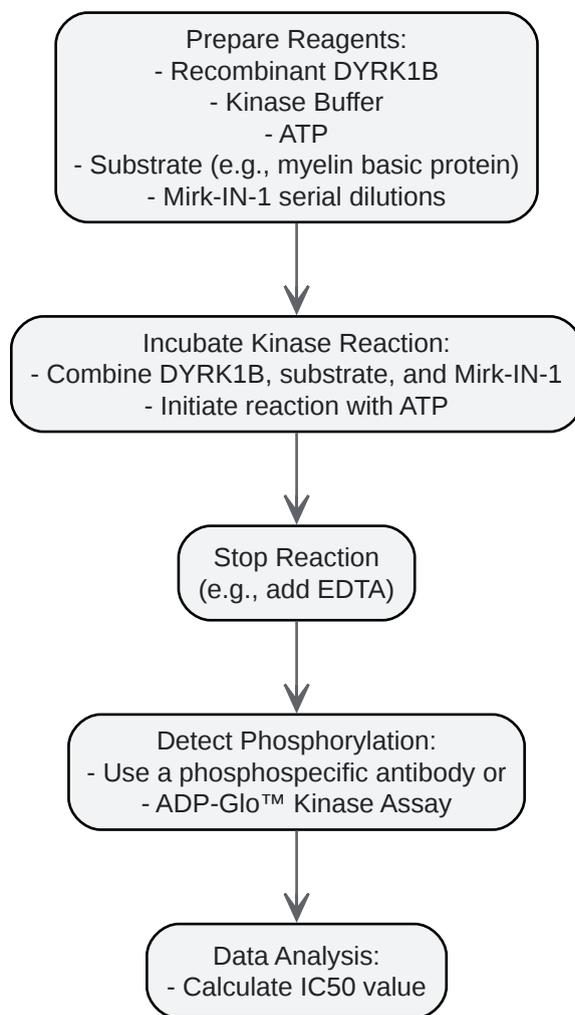
## Experimental Protocols

The following protocols provide a framework for utilizing **Mirk-IN-1** in common in vitro and in vivo experimental settings. These are intended as a starting point and may require optimization based on the specific cell lines and experimental conditions.

### In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of **Mirk-IN-1** against DYRK1B kinase.

Workflow Diagram:



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Caption: Workflow for an in vitro kinase inhibition assay with **Mirk-IN-1**.

Step-by-Step Protocol:

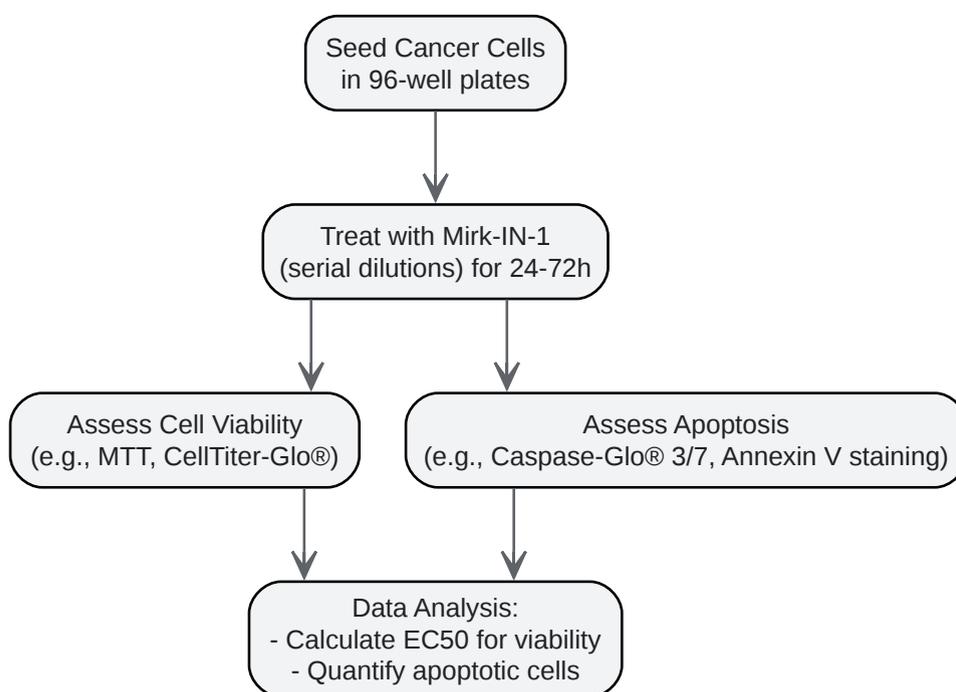
- Reagent Preparation:
  - Prepare a 2X kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA).
  - Prepare a stock solution of **Mirk-IN-1** in DMSO and perform serial dilutions to obtain the desired concentration range.
  - Prepare a solution of recombinant human DYRK1B enzyme in kinase buffer.

- Prepare a solution of a suitable substrate (e.g., myelin basic protein) in kinase buffer.
- Prepare a solution of ATP in kinase buffer.
- Kinase Reaction:
  - In a 96-well plate, add 5  $\mu$ L of each **Mirk-IN-1** dilution. Include a vehicle control (DMSO).
  - Add 10  $\mu$ L of the DYRK1B enzyme solution to each well.
  - Add 10  $\mu$ L of the substrate solution to each well.
  - Incubate the plate at room temperature for 10 minutes.
  - Initiate the kinase reaction by adding 25  $\mu$ L of the ATP solution to each well.
- Reaction Termination and Detection:
  - Allow the reaction to proceed for 30-60 minutes at 30°C.
  - Stop the reaction by adding an appropriate stop solution (e.g., EDTA).
  - Detect the level of substrate phosphorylation using a suitable method, such as an ELISA-based assay with a phospho-specific antibody or a luminescence-based assay like the ADP-Glo™ Kinase Assay.
- Data Analysis:
  - Determine the percentage of kinase inhibition for each concentration of **Mirk-IN-1** relative to the vehicle control.
  - Plot the percentage of inhibition against the logarithm of the **Mirk-IN-1** concentration and fit the data to a sigmoidal dose-response curve to calculate the IC<sub>50</sub> value.

## Cell-Based Viability and Apoptosis Assays

This protocol describes how to assess the effect of **Mirk-IN-1** on the viability and induction of apoptosis in cancer cell lines.

## Workflow Diagram:



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Caption: Workflow for cell-based viability and apoptosis assays with **Mirk-IN-1**.

## Step-by-Step Protocol:

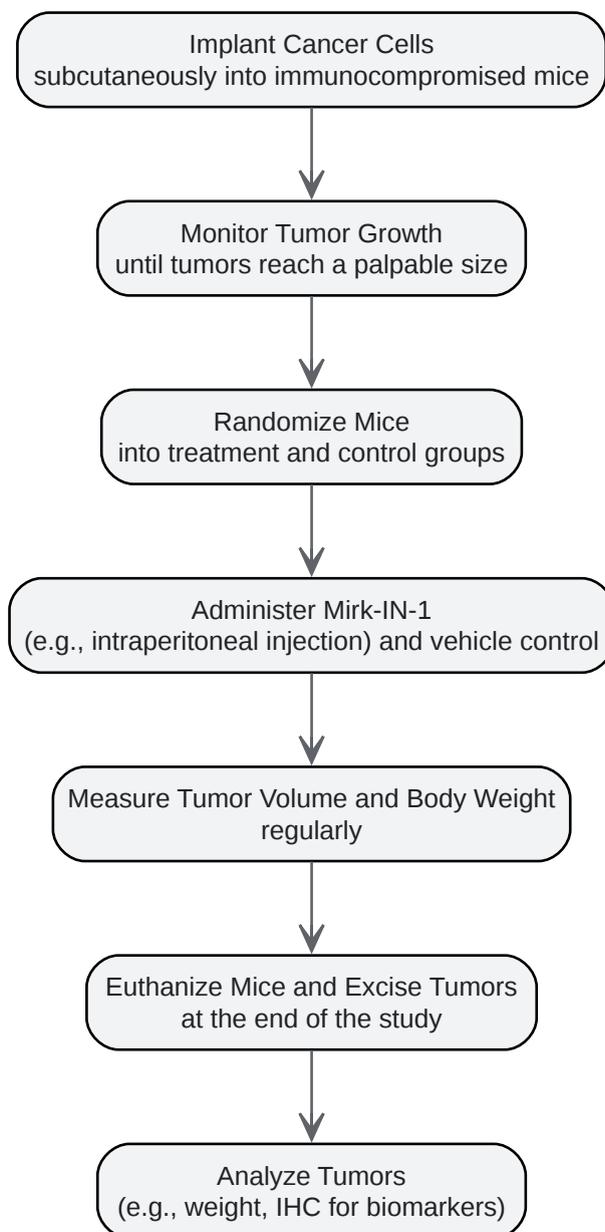
- Cell Seeding:
  - Culture the desired cancer cell line (e.g., pancreatic, ovarian) under standard conditions.
  - Trypsinize and count the cells.
  - Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
- Treatment with **Mirk-IN-1**:
  - Prepare a stock solution of **Mirk-IN-1** in DMSO and perform serial dilutions in culture medium.
  - Remove the old medium from the cell plates and add the medium containing the different concentrations of **Mirk-IN-1**. Include a vehicle control (DMSO).

- Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
- Cell Viability Assessment (e.g., MTT Assay):
  - Add MTT reagent to each well and incubate for 2-4 hours.
  - Add solubilization solution to dissolve the formazan crystals.
  - Measure the absorbance at the appropriate wavelength using a plate reader.
- Apoptosis Assessment (e.g., Caspase-Glo® 3/7 Assay):
  - Equilibrate the plate to room temperature.
  - Add Caspase-Glo® 3/7 reagent to each well.
  - Incubate for 1-2 hours at room temperature.
  - Measure the luminescence using a plate reader.
- Data Analysis:
  - For viability assays, normalize the data to the vehicle control and calculate the EC<sub>50</sub> value.
  - For apoptosis assays, express the results as fold-change in caspase activity compared to the vehicle control.

## In Vivo Xenograft Tumor Growth Study

This protocol provides a general guideline for evaluating the anti-tumor efficacy of **Mirk-IN-1** in a subcutaneous xenograft mouse model.

Workflow Diagram:



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Caption: Workflow for an in vivo xenograft tumor growth study with **Mirk-IN-1**.

Step-by-Step Protocol:

- Cell Implantation:
  - Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).

- Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
- Tumor Growth and Randomization:
  - Monitor the mice regularly for tumor formation.
  - Once tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and vehicle control groups.
- Drug Administration:
  - Prepare a formulation of **Mirk-IN-1** suitable for in vivo administration (e.g., in a vehicle of DMSO, PEG300, and saline).
  - Administer **Mirk-IN-1** to the treatment group at the desired dose and schedule (e.g., daily intraperitoneal injection). Administer the vehicle solution to the control group.
- Monitoring and Endpoint:
  - Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week).
  - Monitor the body weight of the mice as an indicator of toxicity.
  - Continue the treatment for a specified period or until the tumors in the control group reach a predetermined endpoint size.
- Tumor Analysis:
  - At the end of the study, euthanize the mice and excise the tumors.
  - Measure the final tumor weight.
  - Process the tumors for further analysis, such as immunohistochemistry (IHC) for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

## Conclusion

**Mirk-IN-1** is a valuable research tool for investigating the multifaceted roles of DYRK1B in normal physiology and disease, particularly in the context of cancer. Its well-defined chemical structure and mechanism of action, coupled with its potency and selectivity, make it an ideal probe for target validation and for exploring the therapeutic potential of DYRK1B inhibition. The protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further unraveling the biological significance of this important kinase. As our understanding of the intricate signaling networks governed by DYRK1B continues to grow, **Mirk-IN-1** will undoubtedly remain a cornerstone of these research endeavors.

## References

- Jin, K., Lim, S., Mercer, S. E., & Friedman, E. (2005). The survival kinase Mirk/dyrk1B is activated through Rac1-MKK3 signaling. *Journal of Biological Chemistry*, 280(51), 42097–42105. [[Link](#)]
- Mercer, S. E., & Friedman, E. (2006). Mirk/Dyrk1B: a multifunctional dual-specificity kinase involved in growth arrest, differentiation, and cell survival. *Cell biochemistry and biophysics*, 45(3), 303–315. [[Link](#)]
- Papadodima, O., Tsoli, M., & Giaginis, C. (2021). Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. *International journal of molecular sciences*, 22(16), 8888. [[Link](#)]
- Lauth, M., Bergström, Å., Shimokawa, T., & Toftgård, R. (2017). DYRK1B blocks canonical and promotes non-canonical Hedgehog signaling through activation of the mTOR/AKT pathway. *Oncotarget*, 8(1), 169-183. [[Link](#)]
- Deng, X., Hu, J., Ewton, D. Z., & Friedman, E. (2014). Mirk/dyrk1B kinase is upregulated following inhibition of mTOR. *Carcinogenesis*, 35(9), 1968–1976. [[Link](#)]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57523919, **Mirk-IN-1**. Retrieved from [[Link](#)]
- Ewton, D. Z., Hu, J., Vilenchik, M., & Friedman, E. (2014). Mirk kinase inhibition blocks the in vivo growth of pancreatic cancer cells. *Journal of translational medicine*, 12, 233. [[Link](#)]
- Semantic Scholar. (n.d.). Mirk kinase inhibition blocks the in vivo growth of pancreatic cancer cells. Retrieved from [[Link](#)]

- ResearchGate. (n.d.). Chemical structures of the Mirk/Dyrk1B kinase inhibitors. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Figure 2. Experimental protocols for the in vivo mouse IR model. Retrieved from [\[Link\]](#)
- The Role of Chemical Components for the Mirk Receptor via Molecular Simulation. (n.d.). Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Chemical structure of MRK-1. Retrieved from [\[Link\]](#)
- Friedman, E. (2011). The Role of Mirk Kinase in Sarcomas. *Sarcoma*, 2011, 260757. [\[Link\]](#)
- National Academies of Sciences, Engineering, and Medicine. (2014). A Framework to Guide Selection of Chemical Alternatives. National Academies Press. [\[Link\]](#)
- Ničković, V. P., Zivkovic, Z., Trajković, R., & Veselinovic, A. (n.d.). List of all designed molecules with their SMILES notations and calculated activities. Retrieved from [\[Link\]](#)
- Immunomart. (n.d.). **Mirk-IN-1**. Retrieved from [\[Link\]](#)
- Pharmaguideline. (n.d.). Physicochemical Properties in Relation to Biological Action. Retrieved from [\[Link\]](#)
- MuriGenics. (n.d.). Cell-based Assays. Retrieved from [\[Link\]](#)
- Fiveable. (n.d.). Physicochemical properties. Retrieved from [\[Link\]](#)
- Frontiers. (n.d.). Pharmacotherapeutic considerations of selective estrogen receptor modulators for vascular protection. Retrieved from [\[Link\]](#)
- Evan, G. I., & Vousden, K. H. (2001). Proliferation, cell cycle and apoptosis in cancer. *Nature*, 411(6835), 342–348. [\[Link\]](#)
- Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. Retrieved from [\[Link\]](#)
- Jin, K., et al. (2005). The survival kinase Mirk/dyrk1B is activated through Rac1-MKK3 signaling. *Journal of Biological Chemistry*, 280(51), 42097-42105. [\[Link\]](#)

- Merck Group. (n.d.). Application of drug physico chemical characterisation in drug discovery. Retrieved from [[Link](#)]
- Zhang, X., et al. (2022). Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity. European Journal of Medicinal Chemistry, 229, 114036. [[Link](#)]
- Dlium. (2018, December 30). RIPK1 and Caspase-8 Ensure Chromosome Stability Independently of Their Role in Cell Death [Video]. YouTube. [[Link](#)]
- Takara Bio. (n.d.). Mir-X miRNA First-Strand Synthesis and TB Green® qRT-PCR User Manual. Retrieved from [[Link](#)]
- Adrenomedullin-RAMP2 Enhances Lung Endothelial Cell Homeostasis Under Shear Stress. (n.d.). Retrieved from [[Link](#)]

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- 1. mdpi.com [[mdpi.com](#)]
- 2. creative-diagnostics.com [[creative-diagnostics.com](#)]
- 3. Genetic Networks Lead and Follow Tumor Development: MicroRNA Regulation of Cell Cycle and Apoptosis in the p53 Pathways - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 4. researchgate.net [[researchgate.net](#)]
- 5. Mirk/Dyrk1B controls ventral spinal cord development via Shh pathway - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 6. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [[ncbi.nlm.nih.gov](#)]
- 7. fiveable.me [[fiveable.me](#)]
- 8. books.rsc.org [[books.rsc.org](#)]
- 9. merckgroup.com [[merckgroup.com](#)]

- 10. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 11. The survival kinase Mirk/dyrk1B is activated through Rac1-MKK3 signaling - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 12. [pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- 13. Identification of DYRK1B as a substrate of ERK1/2 and characterisation of the kinase activity of DYRK1B mutants from cancer and metabolic syndrome - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
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